

# Independent Verification of (Z)-hex-2-enamide Properties: A Comparative Guide

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## Compound of Interest

Compound Name: (Z)-hex-2-enamide

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This guide provides an objective comparison of the reported and predicted properties of **(Z)-hex-2-enamide** against its (E)-isomer and its saturated analog, hexanamide. The information is intended to support independent verification and further research into the potential applications of these compounds. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key verification methods are provided.

## Comparative Data of Hexanamide and its Unsaturated Analogs

This section presents a comparative summary of the physical, chemical, and predicted spectral properties of **(Z)-hex-2-enamide**, (E)-hex-2-enamide, and hexanamide. Experimental data is provided where available; predicted values, based on computational models and spectral databases, are included to facilitate a more comprehensive comparison.

Table 1: Physical and Chemical Properties

Property	(Z)-hex-2-enamide	(E)-hex-2-enamide	Hexanamide
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO	C <sub>6</sub> H <sub>11</sub> NO	C <sub>6</sub> H <sub>13</sub> NO
Molecular Weight	113.16 g/mol	113.16 g/mol <a href="#">[1]</a>	115.17 g/mol
Melting Point	Predicted: Lower than (E)-isomer	No data available	100-102 °C
Boiling Point	Predicted: Lower than (E)-isomer	No data available	255 °C
Solubility in Water	Predicted: Slightly soluble	Predicted: Slightly soluble	Slightly soluble
Calculated LogP	1.1	1.1	1.3

Table 2: Predicted/Reported Spectroscopic Data

Spectroscopic Data	(Z)-hex-2-enamide (Predicted)	(E)-hex-2-enamide (Predicted/Reported)	Hexanamide (Reported)
$^1\text{H}$ NMR ( $\delta$ , ppm)	Vinyl H (C2): ~6.0-6.5 (dt) Vinyl H (C3): ~5.5-6.0 (dt) $\text{NH}_2$ : ~5.5-7.5 (br s) $\text{CH}_2$ (C4): ~2.0-2.2 (q) $\text{CH}_2$ (C5): ~1.4-1.6 (sextet) $\text{CH}_3$ (C6): ~0.9-1.0 (t)	Vinyl H (C2): ~6.8-7.2 (dt) Vinyl H (C3): ~5.8-6.2 (dt) $\text{NH}_2$ : ~5.5-7.5 (br s) $\text{CH}_2$ (C4): ~2.1-2.3 (q) $\text{CH}_2$ (C5): ~1.4-1.6 (sextet) $\text{CH}_3$ (C6): ~0.9-1.0 (t)	$\text{NH}_2$ : ~5.3 (br s) $\text{CH}_2$ (C2): ~2.2 (t) $\text{CH}_2$ (C3): ~1.6 (quintet) $\text{CH}_2$ (C4), $\text{CH}_2$ (C5): ~1.3 (m) $\text{CH}_3$ (C6): ~0.9 (t)
$^{13}\text{C}$ NMR ( $\delta$ , ppm)	C=O: ~168 C2: ~125 C3: ~140 C4: ~30 C5: ~22 C6: ~14	C=O: ~166 C2: ~123 C3: ~145 C4: ~35 C5: ~22 C6: ~14	C=O: ~176 C2: ~36 C3: ~25 C4: ~31 C5: ~22 C6: ~14
IR ( $\text{cm}^{-1}$ )	N-H stretch: ~3350, 3180 (br) C=O stretch: ~1650 (strong) C=C stretch: ~1640 (medium) N-H bend: ~1620	N-H stretch: ~3350, 3180 (br) C=O stretch: ~1670 (strong) C=C stretch: ~1650 (medium) N-H bend: ~1620	N-H stretch: ~3350, 3180 (br) C=O stretch: ~1640 (strong) N-H bend: ~1640
Mass Spec (m/z)	$[\text{M}]^+$ : 113.08	$[\text{M}]^+$ : 113.08 <sup>[1]</sup>	$[\text{M}]^+$ : 115.10

## Experimental Protocols for Verification

Accurate and reproducible experimental data is critical for the verification of reported properties. Below are detailed methodologies for key experiments.

### Determination of Melting and Boiling Points

- Melting Point:** A small amount of the crystalline solid is packed into a capillary tube and placed in a melting point apparatus. The temperature is gradually increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded.
- Boiling Point:** For liquid samples, a small volume is placed in a test tube with an inverted capillary tube. The setup is heated in a liquid bath, and the temperature at which a steady

stream of bubbles emerges from the capillary and the liquid level inside the capillary rises upon cooling is recorded as the boiling point.

## Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: 5-10 mg of the compound is dissolved in an appropriate deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
  - $^1\text{H}$  NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
  - $^{13}\text{C}$  NMR: The spectrum is acquired using a proton-decoupled pulse sequence.
- Infrared (IR) Spectroscopy:
  - Sample Preparation: For solids, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr and pressing it into a transparent disk. For liquids, a thin film is placed between two salt plates (e.g., NaCl).
  - Analysis: The spectrum is recorded using an FTIR spectrometer, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Mass Spectrometry (MS):
  - Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
  - Ionization: Electron ionization (EI) is commonly used for these types of molecules.
  - Analysis: The mass-to-charge ratio ( $m/z$ ) of the molecular ion and major fragment ions are recorded.

## Solubility Determination

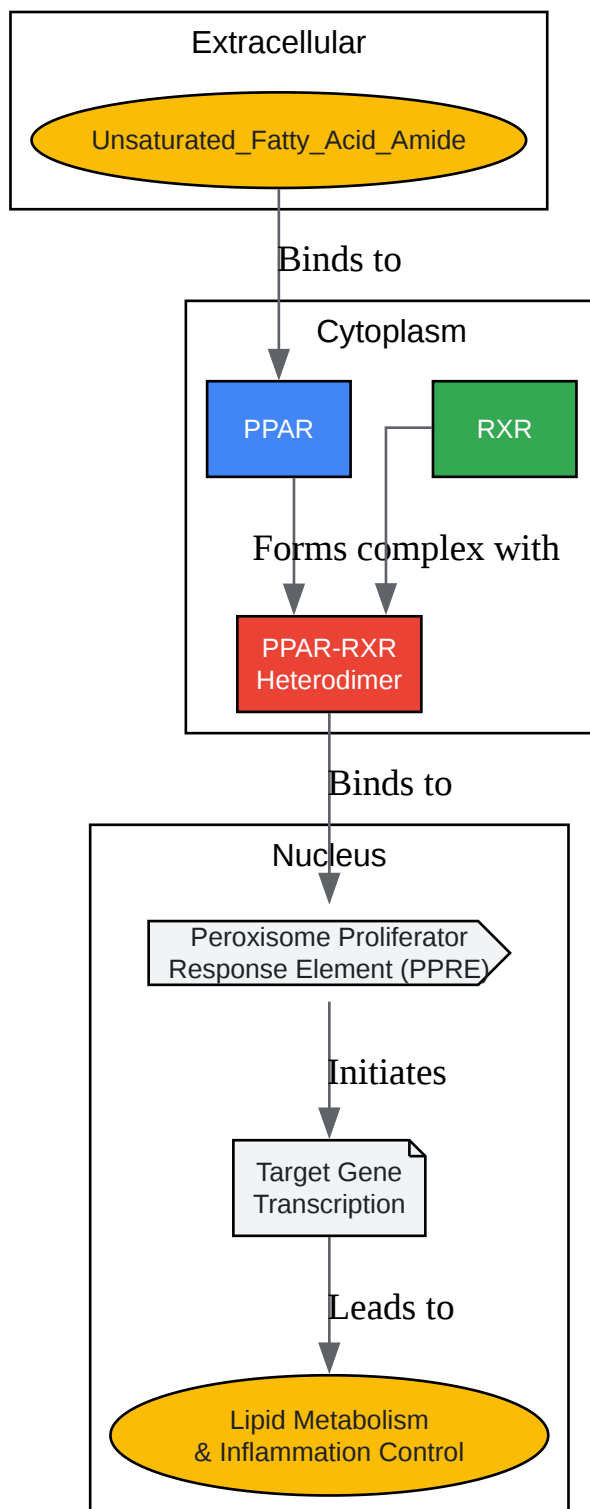
- A known amount of the compound is added to a specific volume of a solvent (e.g., water) at a constant temperature. The mixture is agitated until saturation is reached. The

concentration of the dissolved compound is then determined by a suitable analytical method, such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.

## Potential Signaling Pathway Involvement

While specific biological data for **(Z)-hex-2-enamide** is not readily available, unsaturated fatty acid amides are known to interact with various cellular signaling pathways. One of the most relevant is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a crucial role in lipid metabolism and inflammation.

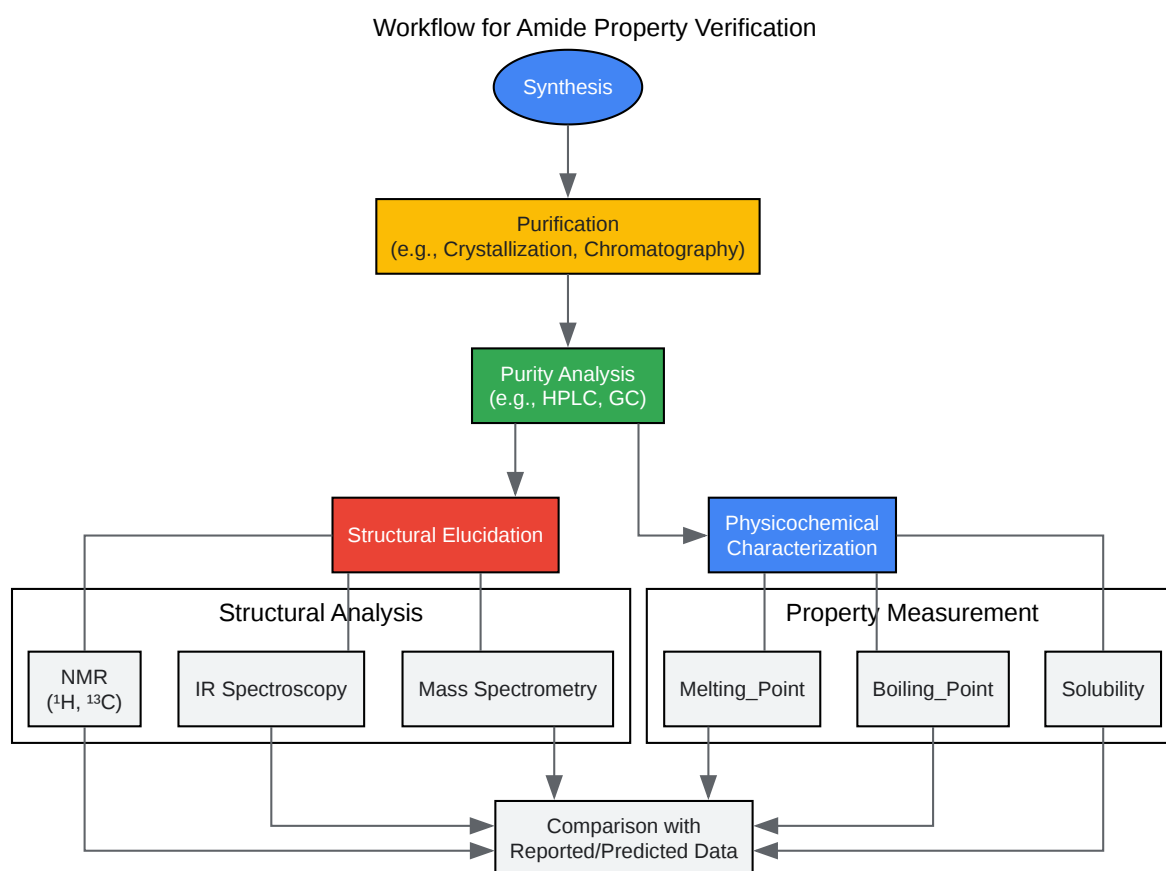
## PPAR Signaling Pathway

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Caption: PPAR signaling pathway activation by an unsaturated fatty acid amide.

## Experimental Workflow for Property Verification

The following diagram illustrates a logical workflow for the independent verification of the physicochemical and structural properties of a synthesized amide like **(Z)-hex-2-enamide**.



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Caption: A typical experimental workflow for verifying the properties of a synthesized amide.

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## References

- 1. (E)-hex-2-enamide | C<sub>6</sub>H<sub>11</sub>NO | CID 6505436 - PubChem [pubchem.ncbi.nlm.nih.gov]
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